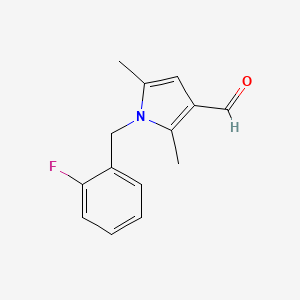

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzyme catalysis is essential for the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis

The structure of fluorinated compounds can be characterized using various spectral techniques like 1H NMR, 13C NMR, FTIR, and HRMS .Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. For example, they can participate in metal-catalyzed reactions to form antidepressant molecules .Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Methods : Research has shown efficient methods to prepare various fluorinated pyrroles, including those similar to 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. For instance, a study by Surmont et al. (2009) describes the synthesis of 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from corresponding pyrrolines, which provides a new entry towards different 3-fluorinated pyrroles (Surmont et al., 2009).

Chemical Properties and Interactions

- Hydrogen-Bonding Patterns : The study of the crystal and molecular structures of derivatives of 2,4-dimethylpyrrole (which is structurally related to the compound ) reveals insights into hydrogen-bonding patterns. Such research, like that of Senge and Smith (2005), can provide crucial information about the compound's potential reactivity and interaction with other molecules (Senge & Smith, 2005).

Potential Applications in Material Science and Catalysis

- Catalytic Applications : Research has explored the use of pyrrole-based ligands in the synthesis and catalysis of metal complexes. A study by Qiao, Ma, and Wang (2011) on aluminum and zinc complexes with pyrrole-based ligands, for example, might provide insights into potential applications of similar compounds in catalysis, including the ring-opening polymerization of caprolactone (Qiao, Ma, & Wang, 2011).

Applications in Heterocyclic Chemistry

- Synthesis of Heterocyclic Compounds : The synthesis of pyrrole derivatives, such as those structurally related to this compound, contributes significantly to the field of heterocyclic chemistry. Studies like that of Garofalo et al. (1996) on the synthesis of pyrrolo[2,1-c][1,4]benzothiazepine derivatives show the relevance of such compounds in synthesizing complex heterocyclic structures, which might have significant applications (Garofalo et al., 1996).

Optical and Electronic Properties

- Optical Properties for Bioimaging : The study of the optical properties of pyrrole derivatives, as seen in Bae et al.'s (2020) research on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, suggests potential applications in bioimaging due to their unique emission properties. This indicates a possible application for this compound in areas requiring fluorescence or bioimaging technologies (Bae et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-5-3-4-6-14(12)15/h3-7,9H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFMTBSBLBLRAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CC=C2F)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)

![[(2S,3R)-1-Cyclopropyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine](/img/structure/B2384631.png)

![4-((naphthalen-1-ylmethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2384632.png)

![5-(2-chloro-4-nitrophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide](/img/structure/B2384636.png)

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2384643.png)